Spiro[2.5]octane-4,6-dione

CYP17 inhibition prostate cancer steroidogenesis

This carbocyclic spiro building block provides a conformationally rigid scaffold that is a critical precursor in patented syntheses of voltage-gated sodium channel modulators (WO2013/175205A1) and CYP17 inhibitors/antiandrogens (AU-2014283150-A1). The 4,6-dione substitution pattern establishes a unique 1,3-dicarbonyl electrophilic landscape; replacement with isomeric diones compromises synthetic validity. The spiro[2.5]octane skeleton is also a validated radical-clock probe for cytochrome P450 studies. Procure only the 4,6-isomer to ensure protocol continuity and target engagement.

Molecular Formula C8H10O2
Molecular Weight 138.166
CAS No. 280568-01-6
Cat. No. B2960472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[2.5]octane-4,6-dione
CAS280568-01-6
Molecular FormulaC8H10O2
Molecular Weight138.166
Structural Identifiers
SMILESC1CC2(CC2)C(=O)CC1=O
InChIInChI=1S/C8H10O2/c9-6-1-2-8(3-4-8)7(10)5-6/h1-5H2
InChIKeyXVSNPBIXAFEBRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Spiro[2.5]octane-4,6-dione (CAS 280568-01-6): Core Identity, Supplier Specifications, and Procurement-Relevant Physicochemical Profile


Spiro[2.5]octane-4,6-dione (CAS 280568-01-6) is a carbocyclic spirocyclic building block with the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol . Structurally, it comprises a cyclopropane ring fused at a spiro junction to a cyclohexane-1,3-dione ring system, providing a conformationally rigid, three-dimensional scaffold . This compound is not a final bioactive entity but a synthetic intermediate; its primary documented role is as a precursor for synthesizing functionalized spiro[2.5]octane derivatives, including those explored as voltage-gated sodium channel modulators and CYP17 inhibitors [1]. Procurement-grade material is commercially available from multiple specialty chemical suppliers with stated purity levels typically ranging from 95% to >97% .

Why Generic Substitution Fails: Differentiating Spiro[2.5]octane-4,6-dione from In-Class Analogs and Isomers


Substitution of Spiro[2.5]octane-4,6-dione with in-class analogs—such as constitutional isomers (e.g., spiro[2.5]octane-5,7-dione or spiro[2.5]octane-6,8-dione) or heteroatom-containing derivatives (e.g., 5,7-dioxaspiro[2.5]octane-4,8-dione)—is chemically inadvisable without rigorous validation. The spiro[2.5]octane framework itself exhibits differential oxidative rearrangement kinetics relative to smaller-ring analogs such as norcarane, yielding distinct product distributions when processed by cytochrome P450 enzymes [1]. For the 4,6-dione substitution pattern specifically, the positioning of the carbonyl groups relative to the spiro junction establishes a unique electrophilic landscape that governs subsequent derivatization pathways, whereas isomeric diones (e.g., 5,7-diones) present alternative reactive sites incompatible with established synthetic protocols documented for voltage-gated sodium channel modulators [2]. Furthermore, heteroatom-containing spirocycles such as 5,7-dioxaspiro[2.5]octane-4,8-dione introduce altered ring strain and hydrogen-bonding capacity, fundamentally changing the physicochemical and reactivity profile . The quantitative evidence below substantiates why these differences are material for procurement and research continuity.

Quantitative Differentiation Evidence: Spiro[2.5]octane-4,6-dione Versus Closest Analogs and Alternatives


CYP17 Inhibitor Synthetic Pathway: Patent-Documented Precursor Role of Spiro[2.5]octane-4,6-dione

Spiro[2.5]octane-4,6-dione is explicitly cited in patent literature (AU-2014283150-A1, CA-2912166-A1, EP-3008042-A1) as a precursor for synthesizing novel CYP17 inhibitors/antiandrogens, with priority date June 11, 2013 . In contrast, the constitutional isomer spiro[2.5]octane-5,7-dione has been documented primarily as a precursor in tandem syntheses for unrelated applications and is not cross-referenced in the CYP17 inhibitor patent family .

CYP17 inhibition prostate cancer steroidogenesis spirocyclic synthesis

Voltage-Gated Sodium Channel Modulators: Patent Citation of Spiro[2.5]octane-4,6-dione as Synthetic Intermediate

International patent application WO2013/175205A1 (Convergence Pharmaceuticals, priority 2013-05-22) claims spiro derivatives for treating diseases mediated by voltage-gated sodium channel modulation, and Spiro[2.5]octane-4,6-dione is documented as a synthetic intermediate in this patent family [1]. The heteroatom-containing analog 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (CAS 5617-70-9), while structurally related, is not cited in sodium channel modulator patents and has been explored instead in corrosion inhibition applications, demonstrating 91-95% inhibition efficiency at 10^-3 M on mild steel in HCl [2].

voltage-gated sodium channels pain therapeutics neurological disorders spirocyclic chemistry

P450 Radical Clock Studies: Differential Rearrangement Kinetics of Spiro[2.5]octane Skeleton Versus Norcarane

Spiro[2.5]octane (the hydrocarbon skeleton of the target compound) yields distinct product distributions compared to norcarane (bicyclo[4.1.0]heptane) when oxidized by cytochrome P450 enzymes, enabling mechanistic differentiation between concerted, radical, and cationic oxidation pathways [1]. This differential behavior is intrinsic to the [2.5] spirocyclic framework: the cyclopropane ring in spiro[2.5]octane undergoes ring-opening with a rearrangement rate constant distinct from that of norcarane, as demonstrated across two mammalian and two bacterial P450 isoforms [2].

cytochrome P450 radical clock mechanistic enzymology oxidation kinetics

Supplier Purity Specifications: Spiro[2.5]octane-4,6-dione Commercial Availability and Quality Metrics

Spiro[2.5]octane-4,6-dione (CAS 280568-01-6) is commercially available from multiple specialty chemical suppliers with stated purity specifications ranging from 95% to >97% . In contrast, the closely related isomer spiro[2.5]octane-5,7-dione (CAS 893411-52-4) is not maintained as a stock catalog item by major suppliers and is primarily available only through custom synthesis quotation [1]. The constitutional isomer spiro[2.5]octane-6,8-dione is sometimes listed as a synonym for the 4,6-dione but is not independently stocked as a separate CAS entity [2].

chemical procurement purity specification supply chain quality assurance

Spirocyclic Ring Strain and Conformational Rigidity: 4,6-Dione Substitution Pattern Versus 5,7-Dione and Dioxaspiro Analogs

Molecular mechanics calculations on spiro[2.5]octanes reveal that the topological features of the conformational potential energy surface are highly sensitive to substituent positioning on the cyclohexane ring . The 4,6-dione substitution pattern positions carbonyl groups at the 1,3-positions of the cyclohexane ring relative to the spiro junction, creating a distinct electrostatic potential surface and hydrogen-bond acceptor geometry compared to the 5,7-dione isomer . Heteroatom-containing analogs such as 5,7-dioxaspiro[2.5]octane-4,8-dione incorporate ring oxygen atoms that alter ring strain and introduce additional lone-pair interactions, fundamentally changing conformational preferences .

conformational analysis ring strain molecular mechanics spirocyclic chemistry

Best Research and Industrial Application Scenarios for Spiro[2.5]octane-4,6-dione (CAS 280568-01-6) Based on Validated Evidence


Medicinal Chemistry: Synthesis of CYP17 Inhibitors and Antiandrogen Candidates

Procurement of Spiro[2.5]octane-4,6-dione is specifically indicated for medicinal chemistry programs developing CYP17 inhibitors/antiandrogens, as documented in patent family AU-2014283150-A1, CA-2912166-A1, and EP-3008042-A1 . This compound serves as a key synthetic precursor for constructing spirocyclic pharmacophores targeting steroidogenesis pathways, with potential applications in prostate cancer therapeutics. The 4,6-dione substitution pattern provides the correct electrophilic positioning required for the patented derivatization sequence; substitution with isomeric diones would deviate from the validated synthetic route.

Neuroscience Drug Discovery: Voltage-Gated Sodium Channel Modulator Development

Spiro[2.5]octane-4,6-dione is cited in WO2013/175205A1 (Convergence Pharmaceuticals) as an intermediate for synthesizing spiro derivatives that modulate voltage-gated sodium channels [1]. This application scenario is relevant for research programs targeting pain, epilepsy, and other neurological disorders mediated by sodium channel dysfunction. The compound's rigid spirocyclic framework imparts conformational constraint favorable for target engagement, as implied by the patent's focus on spiro derivatives over flexible acyclic alternatives.

Mechanistic Enzymology: Radical Clock Probe Studies with Cytochrome P450 Enzymes

The spiro[2.5]octane hydrocarbon skeleton—of which the 4,6-dione is an oxidized derivative—has been validated as a radical clock probe for investigating cytochrome P450 oxidation mechanisms [2]. When used in P450 enzyme assays, spiro[2.5]octane yields distinct rearrangement product distributions (spiro[2,5]oct-4-yl products) that differentiate between concerted, radical, and cationic pathways. This mechanistic probe utility is unique to the [2.5] spirocyclic framework and is not reproducible with smaller-ring analogs such as norcarane.

Organic Synthesis: Building Block for Complex Spirocyclic Molecular Architectures

As a carbocyclic spirocyclic building block with defined 4,6-dione functionality, this compound enables the construction of more elaborate spiro[2.5]octane-derived architectures through carbonyl chemistry (e.g., reductive amination, Grignard additions, Wittig olefination). The commercial availability from multiple suppliers at >95% purity reduces synthetic burden for research groups requiring this specific substitution pattern . The 4,6-dione positioning provides a 1,3-dicarbonyl system amenable to enolate chemistry and heterocycle formation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spiro[2.5]octane-4,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.